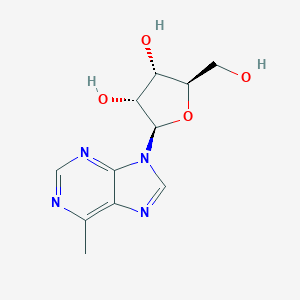

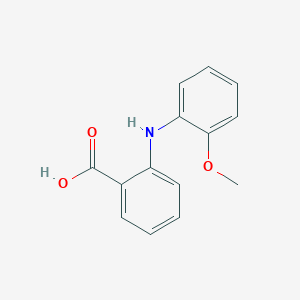

N-(2-Methoxyphenyl)anthranilic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-Methoxyphenyl)anthranilic acid and related compounds often involves reactions between anthranilic acids and methyl 2-iodobenzoates under specific conditions, such as the Jourdan-Ullmann reaction, which yields good to excellent yields of related anthranilic acids required as precursors for further chemical synthesis (Rewcastle & Denny, 1987). Another approach includes the reaction of N-(2-Hydroxyphenyl)anthranilic acids with acetic anhydride, leading to various products based on the reaction conditions and the reactants used (Kim, 1981).

Molecular Structure Analysis

Molecular structure analysis of anthranilic acid derivatives, including N-(2-Methoxyphenyl)anthranilic acid, can be conducted using techniques like X-ray diffraction, NMR, and mass spectroscopy. These analyses provide insights into the conformational isomerism and structural elucidation of the compounds (Guo et al., 2018).

Chemical Reactions and Properties

N-(2-Methoxyphenyl)anthranilic acid undergoes various chemical reactions, including amination, which can be facilitated by copper-catalyzed cross-coupling reactions. This method is effective for amination of 2-chlorobenzoic acids with aniline derivatives, producing a wide range of N-aryl anthranilic acid derivatives without the need for acid protection and offering high yields (Mei, August, & Wolf, 2006).

Aplicaciones Científicas De Investigación

Anti-inflammatory Agents : Schiff bases of anthramilic acid and their corresponding cycloaddition products, including N-(2-Methoxyphenyl)anthranilic acid derivatives, have been synthesized and evaluated for their anti-inflammatory activity. Some compounds showed promising activity, comparable to phenylbutazone, a standard anti-inflammatory drug (Kumar, Jaju, & Sinha, 1990).

Metabolite Identification in Tolfenamic Acid : Tolfenamic acid, a close relative of N-(2-Methoxyphenyl)anthranilic acid, forms various metabolites in vivo, which were identified using sophisticated techniques like HPLC−NMR spectroscopy (Sidelmann et al., 1997).

Electron Impact Studies : The electron impact conditions for N-(2-Methoxyphenyl)anthranilic acid and its derivatives were explored, revealing unusual fragmentation patterns. These findings are crucial for understanding the compound's behavior under various conditions (Ramana, Srinivas, & Mahalakshmi, 1991).

Synthesis of 9-Oxo-9, 10-Dihydroacridine-4-carboxylic Acids : This study highlights the synthesis process involving anthranilic acids to produce precursors for specific types of carboxylic acids (Rewcastle & Denny, 1987).

Cancer Cell Detection : Substituted anthranilic acids, including N-(2-Methoxyphenyl)anthranilic acid derivatives, have been studied as potential sensitive probes for detecting cancer cells. Their fluorescent properties make them viable for this application (Culf et al., 2016).

Synthesis and Biological Activity : The synthesis of various derivatives of N-(2-Methoxyphenyl)anthranilic acid and their biological activity, particularly as anti-inflammatory agents, were explored in several studies. These include the synthesis of isoxazolinyl derivatives and other structurally similar compounds (Rani, Srivastava, & Kumar, 2003).

Safety And Hazards

Anthranilic acid, the parent compound of “N-(2-Methoxyphenyl)anthranilic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Direcciones Futuras

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have interesting antimicrobial, antiviral, and insecticidal activities . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

Propiedades

IUPAC Name |

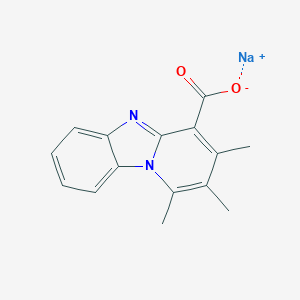

2-(2-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIMZRVJKYCPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157791 | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)anthranilic acid | |

CAS RN |

13278-32-5 | |

| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.